Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride
Overview
Description
“Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride”, commonly referred to as BPIP, is a chemical compound with the formula C26H30N6O·3HCl . It has a molecular weight of 543.92 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C12H15N3O.3ClH/c213-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10;;;/h21-2,5,10,14H,3-4,6-7,9H2;3*1H . This indicates the presence of two piperidin-4-ylmethoxy pyridine-3-carbonitrile molecules and three chloride ions in the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 543.92 g/mol . It is a solid at room temperature .Scientific Research Applications
Antimicrobial Activity
Compounds structurally similar to Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) have shown significant antimicrobial activity. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives, obtained through the modification of cyanopyridine, have demonstrated substantial antimicrobial effectiveness against a range of aerobic and anaerobic bacteria. The minimal inhibitory concentration values of these derivatives ranged from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Synthesis of Novel Heterocyclic Compounds
Research has focused on synthesizing novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating the piperazine moiety. These compounds were prepared through cyclocondensation reactions, indicating the versatility of piperidine-based compounds in creating complex heterocyclic structures with potential biological activities (Mekky & Sanad, 2019).
Facilitating Synthesis of Heterocycles
Piperidine derivatives have been utilized as catalysts or intermediates in the synthesis of diverse heterocyclic compounds. One notable application is their role in the one-pot, three-component synthesis of novel bis-heterocycles, showcasing the compound's utility in facilitating complex chemical transformations (Abdelmoniem et al., 2017).
Role in Reductive Cyclization
The compound Bis(chlorogermyliumylidene) has been utilized in studies involving reductive cyclization to synthesize 2,3-di(pyridin-2-yl)piperazine derivatives. This research highlights the compound's significance in complex chemical processes, including the formation of persistent triplet diradicals and the stabilization of Ge(ii) dication intermediates (Majumdar et al., 2018).
Acetylcholinesterase Inhibition
Piperazine-based bis(thieno[2,3-b]pyridines) and bis(pyrazolo[3,4-b]pyridines) have been synthesized and screened for their potential as acetylcholinesterase inhibitors. These compounds, especially the bis(thieno[2,3-b]pyridine-2-carbonitrile), showed promising inhibitory activity, suggesting their potential use in therapeutic applications related to neurodegenerative diseases (Ahmed, Mekky, & Sanad, 2022).
properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine-3-carbonitrile;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H15N3O.3ClH/c2*13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10;;;/h2*1-2,5,10,14H,3-4,6-7,9H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMMFISWTFAHKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)C#N.C1CNCCC1COC2=C(C=CC=N2)C#N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Cl3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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